Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-

Catalog No.
S14381987
CAS No.
37172-89-7
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-

CAS Number

37172-89-7

Product Name

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-

IUPAC Name

2-butan-2-yl-1-ethynylcyclohexan-1-ol

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-4-10(3)11-8-6-7-9-12(11,13)5-2/h2,10-11,13H,4,6-9H2,1,3H3

InChI Key

NETONJQRBNZZHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCCC1(C#C)O

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-, also known as 1-ethynyl-2-(1-methylpropyl)cyclohexanol, is an organic compound with the molecular formula C14H22O2 and a molecular weight of approximately 222.32 g/mol. This compound features a cyclohexanol structure with an ethynyl group and a branched alkyl substituent (1-methylpropyl) at the second carbon position. It is characterized by its woody amber odor, which is reminiscent of guaiacwood, and has an estimated boiling point of 323.51°C and a density of 0.9906 g/cm³ .

Typical of alcohols and alkynes. Notable reactions include:

  • Acetylation: The compound can undergo acetylation reactions, where the hydroxyl group is converted into an acetate in the presence of acetic anhydride or acetyl chloride, often using catalysts like ruthenium chloride .
  • Dehydration: Under acidic conditions, this compound may lose water to form alkenes.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the conditions and reagents used.

Synthesis of cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- can be achieved through several methods:

  • Alkyne Addition: The compound can be synthesized by adding an alkyne to a cyclohexanol derivative under specific catalytic conditions.
  • Grignard Reaction: A Grignard reagent derived from 1-methylpropyl bromide can react with cyclohexanone to introduce the ethynyl group.
  • Direct Alkylation: Cyclohexanol can undergo direct alkylation with appropriate alkynes in the presence of bases to yield the desired product.

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- finds applications in various fields:

  • Fragrance Industry: Due to its pleasant woody amber scent, it is utilized in perfumes and scented products.
  • Chemical Intermediate: It serves as a precursor for synthesizing more complex organic compounds in pharmaceuticals and agrochemicals.
  • Solvent: Its properties make it suitable as a solvent in

While specific interaction studies on cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- are scarce, it is important to note that compounds with similar structures often exhibit interactions with various biological systems. These interactions may include:

  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding: Some derivatives may bind to receptors affecting neurotransmitter release or inflammatory responses.

Similar Compounds: Comparison

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CyclohexanolC6H12OBasic alcohol structure without ethynyl group
1-EthynylcyclohexanolC10H10OContains ethynyl but lacks branched alkane
Cyclohexanol acetateC8H14O2Acetate derivative of cyclohexanol
1-Ethynyl-2-butanolC8H10OSimilar ethynyl group but different alcohol base
1-Ethynyl-2-(1-methylpropyl)cyclohexanolC12H20OLacks acetate functionality

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is unique due to its combination of both an ethynyl group and a branched alkane substituent on a cyclohexane ring, which may influence its chemical reactivity and biological interactions compared to simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.151415257 g/mol

Monoisotopic Mass

180.151415257 g/mol

Heavy Atom Count

13

General Manufacturing Information

Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-: ACTIVE

Dates

Last modified: 08-10-2024

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